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molecular formula C6H13NO4S B8373432 3-(Dimethylsulfamoyl)-2-methylpropanoic acid

3-(Dimethylsulfamoyl)-2-methylpropanoic acid

Cat. No. B8373432
M. Wt: 195.24 g/mol
InChI Key: IXDKJVCZEWSRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(CS(=O)(=O)N(C)C)C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][N:2]([S:3](=[O:4])(=[O:5])[CH2:6][CH:7]([C:8](=[O:9])[O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[CH3:18])[CH3:19].[CH3:20][C:21](=[O:22])[OH:23]>>[CH3:1][N:2]([S:3](=[O:4])(=[O:5])[CH2:6][CH:7]([C:8](=[O:9])[OH:10])[CH3:18])[CH3:19]

Inputs

Step One
Name
CC(CS(=O)(=O)N(C)C)C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(CS(=O)(=O)N(C)C)C(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
CC(CS(=O)(=O)N(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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